molecular formula C19H16BrNO6S B11349293 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

カタログ番号: B11349293
分子量: 466.3 g/mol
InChIキー: SBRMFXUJKYQTMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. This hybrid molecule integrates several pharmaceutically relevant motifs: a 2-oxo-2H-chromene (coumarin) scaffold, a 5-bromofuran ring, and a 1,1-dioxidotetrahydrothiophen (sulfone) group. The coumarin core is a structure of high interest in medicinal chemistry, known for its diverse biological activities, and is frequently functionalized at the 3-position with carboxamide groups to modulate its properties and interactions . The incorporation of a sulfone moiety is a key feature, as sulfone-containing compounds are often explored for their potential role in enzyme inhibition and their utility as synthetic intermediates in drug discovery . This carboxamide derivative is specifically engineered to act as a potential protein-binding ligand or enzyme inhibitor. The mechanism of action is hypothesized to involve the coumarin and bromofuran systems interacting with biological targets, while the sulfone group can act as a hydrogen bond acceptor, influencing the molecule's binding affinity and selectivity. As a research chemical, its primary value lies in its application as a key intermediate in organic synthesis and as a probe for investigating new biological pathways in hit-to-lead optimization campaigns. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C19H16BrNO6S

分子量

466.3 g/mol

IUPAC名

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C19H16BrNO6S/c20-17-6-5-14(26-17)10-21(13-7-8-28(24,25)11-13)18(22)15-9-12-3-1-2-4-16(12)27-19(15)23/h1-6,9,13H,7-8,10-11H2

InChIキー

SBRMFXUJKYQTMC-UHFFFAOYSA-N

正規SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C3=CC4=CC=CC=C4OC3=O

製品の起源

United States

準備方法

合成経路と反応条件

(5-ブロモフラン-2-イル)メチル-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-オキソ-2H-クロメン-3-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、フランを臭素化して5-ブロモフランを得ることです。この中間体は、適切なメチル化剤と反応させてメチル基を導入します。得られた化合物は、特定の条件下で1,1-ジオキシドテトラヒドロチオフェンとさらに反応させて、目的のチオフェン誘導体を形成します。最後に、この中間体は、2-オキソ-2H-クロメン-3-カルボキサミドとのカップリング反応を経て、目的の化合物を生成します。

工業生産方法

この化合物の工業生産は、高い収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、触媒の使用、制御された反応環境、再結晶またはクロマトグラフィーなどの精製技術が含まれる可能性があります。

化学反応の分析

科学研究への応用

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、様々な官能基化が可能になり、有機合成において価値があります。

生物学

生物学研究では、この化合物は、生物活性分子の可能性について調査される可能性があります。その構造的特徴は、生物学的標的に相互作用する可能性を示唆しており、創薬の候補となります。

医学

医学では、(5-ブロモフラン-2-イル)メチル-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-オキソ-2H-クロメン-3-カルボキサミドは、その治療の可能性について探求される可能性があります。様々な化学反応を起こす能力により、特定の生物活性を持つ誘導体の開発が可能になるかもしれません。

産業

産業分野では、この化合物は、新素材の開発や、他の貴重な化合物の合成における中間体として使用される可能性があります。

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the development of derivatives with specific biological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

作用機序

類似化合物の比較

類似化合物

    N-[(5-ブロモフラン-2-イル)メチル]-N-メチルピリジン-2-カルボキサミド: この化合物は、ブロモフラン部分を共有していますが、構造の残りの部分は異なります。

    5-ブロモ-N-(5-メチル-1,3-チアゾール-2-イル)フラン-2-カルボキサミド: ブロモフラン基を持つ別の化合物ですが、置換パターンの異なる化合物です。

ユニークさ

(5-ブロモフラン-2-イル)メチル-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-オキソ-2H-クロメン-3-カルボキサミドは、官能基の組み合わせによりユニークであり、独自の化学的および生物学的特性を付与します。

類似化合物との比較

Comparison with Similar Compounds

Structurally analogous compounds are categorized based on variations in the carboxamide substituents and core scaffolds. Key comparisons include:

Coumarin-Based Carboxamides with Tetrahydrothiophene Sulfone

Compound Name Substituents (R1, R2) Molecular Weight Key Pharmacological Notes Reference
Target Compound R1 = 5-bromofuran-2-ylmethyl; R2 = 1,1-dioxidotetrahydrothiophen-3-yl Not explicitly reported Potential cholinesterase inhibition (inferred from coumarin-carboxamide analogs)
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide R1 = 4-methylbenzyl; R2 = 1,1-dioxidotetrahydrothiophen-3-yl 411.47 Improved metabolic stability due to sulfone; lower electrophilicity than bromofuran
N-(3,4-Dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide R1 = 3,4-dimethoxybenzyl; R2 = 1,1-dioxidotetrahydrothiophen-3-yl 457.5 Enhanced solubility via methoxy groups; reduced steric bulk compared to bromofuran

Benzofuran-Based Carboxamides

Compound Name Core Scaffold Substituents (R1, R2) Molecular Weight Key Pharmacological Notes Reference
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide Benzofuran (non-coumarin) R1 = 3-fluorobenzyl; R2 = 1,1-dioxidotetrahydrothiophen-3-yl 435.9 Targets GABA receptors; chlorine enhances halogen bonding
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide Benzofuran (non-coumarin) R1 = 3-methoxybenzyl; R2 = 1,1-dioxidotetrahydrothiophen-3-yl 435.9 Methoxy group improves CNS penetration; dimethyl groups reduce metabolic oxidation

Structural and Functional Contrasts

  • Planarity : Coumarin derivatives (e.g., target compound) exhibit greater planarity than benzofuran analogs due to intramolecular hydrogen bonding, which may improve binding to flat enzymatic pockets .
  • Solubility : Sulfone-containing tetrahydrothiophene groups universally enhance aqueous solubility, but methoxy or bromine substituents introduce trade-offs between solubility and lipophilicity .

Research Findings and Data

Pharmacological Potential

  • Cholinesterase Inhibition: Coumarin-carboxamides are established reversible inhibitors of butyrylcholinesterase (BChE), with IC₅₀ values in the nanomolar range. The bromofuran group may improve selectivity over acetylcholinesterase (AChE) .
  • Neuroprotective Effects : Sulfone groups in tetrahydrothiophene moieties reduce oxidative stress, as demonstrated in benzofuran analogs .

Physicochemical Properties

Property Target Compound N-(4-Methylbenzyl) Analog N-(3,4-Dimethoxybenzyl) Analog
Predicted Boiling Point (°C) Not reported 734.0 ± 60.0 Not reported
Predicted Density (g/cm³) ~1.39 (estimated) 1.39 ± 0.1 1.41 ± 0.1 (estimated)
LogP (Lipophilicity) Higher (due to Br) 2.8 (estimated) 2.2 (estimated)

生物活性

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar chromene derivatives. For instance, compounds structurally related to N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide have shown significant antifungal activity against strains like Aspergillus niger and Candida albicans .

Antithrombotic Activity

The compound's structural analogs have been investigated for their antithrombotic potential. A notable study identified oxazolidinone derivatives as potent inhibitors of Factor Xa (FXa), a key player in the coagulation cascade . This suggests that similar mechanisms may be applicable to the compound .

The biological activity of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often target specific enzymes, leading to altered biochemical pathways.
  • Interaction with Biological Membranes : The lipophilic nature due to the bromofuran and thiophene components may enhance membrane permeability, affecting cellular uptake.

Study 1: Antifungal Efficacy

A series of related compounds were tested for antifungal activity, revealing that modifications in the chromene structure significantly influenced efficacy against fungal pathogens. The results indicated a correlation between structural features and biological activity .

Study 2: Antithrombotic Mechanisms

Research on FXa inhibitors demonstrated that small modifications in the chemical structure could lead to significant changes in potency and selectivity . This highlights the importance of structural optimization in developing effective therapeutics.

Data Tables

Activity Type Compound Target Effectiveness
AntifungalN-(Bromofuran derivative)Aspergillus nigerHigh
AntithromboticOxazolidinone derivativesFactor XaPotent

Q & A

Q. What are the optimal synthetic routes for this compound, considering its multifunctional groups?

Methodological Answer: The synthesis involves sequential coupling of bromofuran, tetrahydrothiophene sulfone, and chromene-carboxamide precursors. Key steps include:

  • Cross-coupling reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) to link the bromofuran and tetrahydrothiophene moieties under inert conditions (argon) .
  • Amide bond formation : Activate the chromene-carboxylic acid with EDCI/HOBt, followed by reaction with the secondary amine intermediate .
  • Purification : Employ silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) and recrystallization from ethanol to achieve >95% purity .
    Critical Parameters : Monitor reaction progress via TLC; optimize temperature (60–80°C) and pH (7–8) to minimize byproducts like dehalogenated furan derivatives .

Q. How can spectroscopic methods confirm the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the bromofuran proton (δ 6.8–7.2 ppm), sulfone protons (δ 3.1–3.5 ppm), and chromene carbonyl (δ 8.2 ppm). Compare shifts with analogs (e.g., ’s indole-furan carboxamide) .
    • ¹³C NMR : Verify the sulfone (δ 55–60 ppm) and chromene carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : Confirm molecular weight ([M+H]⁺ calc. 509.2; obs. 509.3) .
  • X-ray Crystallography : Resolve stereochemistry at the tetrahydrothiophene sulfone chiral center (if applicable) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability. Address this by:

  • Standardizing Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and concentrations (IC₅₀ ± SEM) .
  • Orthogonal Validation : Pair enzymatic assays (e.g., fluorescence polarization) with cellular viability tests (MTT assay) .
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to assess if metabolites interfere with activity .

Q. How to design structure-activity relationship (SAR) studies focusing on the bromofuran moiety?

Methodological Answer:

  • Analog Synthesis : Replace bromine with Cl, I, or H; modify furan methylation (e.g., 5-Me vs. 5-Br) .
  • Biological Testing : Screen analogs against target proteins (e.g., kinase panels) using SPR for binding kinetics .
  • Computational Modeling : Perform docking (AutoDock Vina) to predict bromine’s role in hydrophobic pocket interactions .

Q. Key SAR Parameters :

  • Lipophilicity (LogP) : Bromine increases LogP by ~0.5 vs. chlorine.
  • Steric Effects : Bulkier substituents (e.g., iodine) may reduce binding affinity.

Q. What computational methods predict the compound’s unknown biological targets?

Methodological Answer:

  • Phylogenetic Profiling : Use SwissTargetPrediction to rank targets based on structural similarity to known ligands .
  • Molecular Dynamics (MD) : Simulate binding stability (GROMACS) to kinases (e.g., MAPK) over 100 ns .
  • Validation : Confirm predictions with SPR (KD < 1 μM) or thermal shift assays (ΔTm > 2°C) .

Q. Example Workflow :

In Silico Screening : Identify top 10 targets with >70% probability.

Experimental Testing : Prioritize targets with available recombinant proteins.

Mechanistic Studies : Use CRISPR knockouts to validate target relevance in disease models .

Q. How to address discrepancies in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

  • Variable Temperature NMR : Determine if splitting arises from rotamers (e.g., amide bond rotation) by acquiring spectra at 25°C and 50°C .
  • Isotopic Labeling : Synthesize ¹³C-labeled chromene carbonyl to confirm coupling patterns .
  • Dynamic NMR Analysis : Calculate rotational barriers (ΔG‡) using line-shape simulations (e.g., MestReNova) .

Q. What strategies mitigate solubility issues in in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the chromene hydroxyl group for aqueous solubility .
  • Formulation Optimization : Use lipid nanoparticles (size: 100–150 nm) or cyclodextrin complexes (e.g., HP-β-CD) .
  • Pharmacokinetic Profiling : Measure plasma concentration (LC-MS/MS) after IV/PO administration in rodents .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。